1-(Phenoxymethyl)-1H-benzotriazole

Catalog No.
S1488599
CAS No.
111198-02-8
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Phenoxymethyl)-1H-benzotriazole

CAS Number

111198-02-8

Product Name

1-(Phenoxymethyl)-1H-benzotriazole

IUPAC Name

1-(phenoxymethyl)benzotriazole

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2

InChI Key

XZWVGFYDCFRPDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2

The exact mass of the compound 1-(Phenoxymethyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Phenoxymethyl)-1H-benzotriazole (CAS 111198-02-8) is a highly stable, crystalline heterocyclic reagent widely utilized in advanced organic synthesis as an acyl anion equivalent and a phenoxymethylating agent. Unlike volatile and highly reactive alpha-halo ethers, this Katritzky reagent provides a safe, solid-state alternative for introducing phenoxymethyl groups and constructing complex dialkyl ketones via umpolung chemistry. Its primary procurement value lies in its exceptional shelf stability, non-lachrymatory nature, and its ability to undergo regioselective lithiation, making it a superior precursor for scalable C-C bond formation and heterocycle synthesis in pharmaceutical manufacturing[1].

Attempting to substitute 1-(phenoxymethyl)-1H-benzotriazole with classical reagents like chloromethyl phenyl ether or 1,3-dithianes introduces severe process liabilities. Chloromethyl phenyl ether is a notorious lachrymator that rapidly hydrolyzes upon exposure to atmospheric moisture, necessitating strict inert-atmosphere handling and complicating large-scale procurement and storage [1]. Conversely, while 1,3-dithianes serve as traditional acyl anion synthons, their deprotection requires toxic mercury(II) salts or harsh oxidative conditions, which frequently degrade sensitive functional groups and generate hazardous heavy-metal waste[2]. 1-(Phenoxymethyl)-1H-benzotriazole circumvents both issues by offering indefinite benchtop stability and permitting mild, heavy-metal-free hydrolysis to unmask carbonyl groups, fundamentally lowering both handling risks and downstream waste disposal costs.

Solid-State Stability and Lachrymator Avoidance

1-(Phenoxymethyl)-1H-benzotriazole is an easy-to-handle crystalline solid (melting point 68-71 °C) that exhibits indefinite stability at room temperature without degradation[1]. In stark contrast, the standard phenoxymethylating agent, chloromethyl phenyl ether, is a volatile, highly reactive liquid and a severe lachrymator that undergoes rapid hydrolysis upon contact with ambient moisture[2]. This physical stability eliminates the need for specialized cold-chain logistics, inert-gas storage, and stringent lachrymator safety protocols during scale-up.

Evidence DimensionPhysical state and ambient stability
Target Compound DataStable crystalline solid (mp 68-71 °C); indefinite RT shelf life.
Comparator Or BaselineChloromethyl phenyl ether: Volatile liquid, severe lachrymator, rapid ambient hydrolysis.
Quantified DifferenceEliminates degradation-driven material loss and lachrymator handling requirements.
ConditionsAmbient storage and standard laboratory/manufacturing handling.

Procurement can source and store this reagent in bulk without the specialized containment or short-shelf-life constraints associated with reactive alpha-halo ethers.

Heavy-Metal-Free Carbonyl Unmasking

As an umpolung reagent, 1-(phenoxymethyl)-1H-benzotriazole offers vastly superior deprotection metrics compared to classical 1,3-dithianes. The benzotriazole-stabilized intermediates undergo quantitative hydrolysis to the corresponding ketones (often >85-95% yield) under mild acidic conditions[1]. Conversely, the hydrolysis of 1,3-dithianes is notoriously difficult, heavily favoring the dithioketal equilibrium, and typically requires stoichiometric amounts of toxic mercury(II) salts or strong oxidants [1]. The benzotriazole methodology avoids heavy-metal contamination entirely, protecting sensitive functional groups and streamlining purification.

Evidence DimensionHydrolysis/Deprotection Yield and Conditions
Target Compound Data>85-95% yield of unmasked carbonyls under mild, metal-free conditions.
Comparator Or Baseline1,3-Dithianes: Difficult hydrolysis requiring toxic Hg(II) salts or harsh oxidation.
Quantified DifferenceNear-quantitative deprotection without heavy-metal waste generation.
ConditionsHydrolysis of the acyl anion adduct to the final ketone product.

Eliminating mercury-based deprotection drastically reduces toxic waste disposal costs and ensures compliance with stringent pharmaceutical manufacturing regulations.

One-Pot Double Alkylation for Dialkyl Ketones

1-(Phenoxymethyl)-1H-benzotriazole enables highly efficient, one-pot sequential double-lithiation and alkylation procedures. Successive treatment with n-butyllithium and two different electrophiles in a single reactor yields unsymmetrical dialkyl ketones in high overall yields (70-85% after hydrolysis) [1]. This step-economic process bypasses the need to isolate mono-alkylated intermediates, a significant advantage over traditional multi-step ketone syntheses that suffer from cumulative yield losses and require multiple solvent-intensive purification cycles [2].

Evidence DimensionProcess steps and overall yield for unsymmetrical ketones
Target Compound Data70-85% overall yield via a 1-pot, 2-alkylation sequence.
Comparator Or BaselineTraditional step-wise synthesis: Requires intermediate isolation with cumulative yield attrition.
Quantified DifferenceConsolidates two C-C bond formations into a single pot with high retention of yield.
ConditionsSequential addition of n-BuLi and electrophiles at -78 °C, followed by hydrolysis.

Reducing unit operations from multi-step to one-pot directly lowers solvent consumption, labor time, and overall production costs in API synthesis.

Heavy-Metal-Free Synthesis of Complex Ketones

Because its intermediates can be hydrolyzed under mild conditions without mercury(II) salts, 1-(phenoxymethyl)-1H-benzotriazole is the ideal acyl anion synthon for synthesizing highly functionalized, sensitive pharmaceutical intermediates where heavy-metal contamination must be strictly avoided [1].

Scalable Phenoxymethylation of Nucleophiles

As a stable, solid, and non-lachrymatory alternative to chloromethyl phenyl ether, this compound is perfectly suited for industrial-scale phenoxymethylation of amines, thiols, and carbon nucleophiles, significantly reducing handling risks and specialized equipment requirements[2].

One-Pot Unsymmetrical Dialkyl Ketone Libraries

The ability to undergo sequential double lithiation in a single pot makes this reagent highly valuable for combinatorial chemistry and process R&D, allowing rapid, step-economic assembly of diverse unsymmetrical dialkyl ketone libraries without the need for intermediate purification [3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(Phenoxymethyl)-1H-benzotriazole

Dates

Last modified: 08-15-2023

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